molecular formula C24H24N6O B11328226 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B11328226
M. Wt: 412.5 g/mol
InChI Key: ORQGNQXVKBSYOT-UHFFFAOYSA-N
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Description

N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions The initial steps often include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to amine derivatives.

Scientific Research Applications

N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[7-(3-HYDROXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE
  • N-{4-[7-(3-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE

Uniqueness

The uniqueness of N-{4-[7-(3-METHOXYPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE lies in its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

4-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C24H24N6O/c1-15-16(2)30(19-7-6-8-20(13-19)31-5)23-21(15)24-26-22(27-29(24)14-25-23)17-9-11-18(12-10-17)28(3)4/h6-14H,1-5H3

InChI Key

ORQGNQXVKBSYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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